molecular formula C11H9ClFNO2 B1404123 [3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol CAS No. 1159602-72-8

[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol

Cat. No.: B1404123
CAS No.: 1159602-72-8
M. Wt: 241.64 g/mol
InChI Key: OHQDIWRHRJAQRS-UHFFFAOYSA-N
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Description

[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of chloro, fluoro, and isoxazole groups, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol typically involves the reaction of 3-(4-Chloro-2-fluoro-phenyl)-acrylamide with 1,3-dichloroacetone in the presence of a suitable solvent such as toluene. The reaction mixture is maintained at reflux temperature for 24 hours with continuous removal of water to drive the reaction to completion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups at the chloro or fluoro positions.

Scientific Research Applications

[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which [3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol exerts its effects involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The isoxazole ring can also play a role in stabilizing the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chloro and fluoro groups in this compound makes it unique compared to other isoxazole derivatives

Properties

IUPAC Name

[3-(4-chloro-2-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c1-6-9(5-15)11(14-16-6)8-3-2-7(12)4-10(8)13/h2-4,15H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQDIWRHRJAQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

As described for example 84d, 3-(4-chloro-2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (6.3 g, 20 mmol) was converted, instead of 3-(2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester, to the title compound (2.1 g, 43%) which was obtained as an orange solid. MS: m/e=242.2 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 2
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 3
Reactant of Route 3
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 4
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 5
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Reactant of Route 6
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol

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